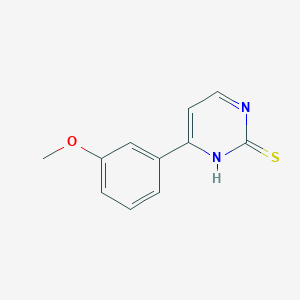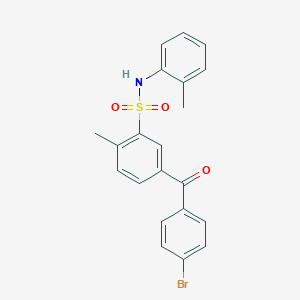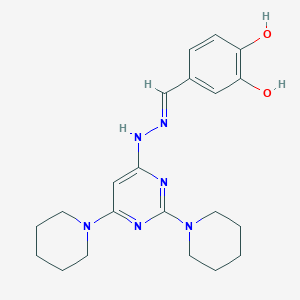
4-(3-methoxyphenyl)-2-pyrimidinethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methoxyphenyl)-2-pyrimidinethiol, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a heterocyclic compound that contains a pyrimidine ring and a thiol group. It is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders.
Mecanismo De Acción
4-(3-methoxyphenyl)-2-pyrimidinethiol is converted to its active metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B). MPP+ is then taken up by dopamine neurons via the dopamine transporter and accumulates in the mitochondria. MPP+ inhibits mitochondrial complex I, which leads to a decrease in ATP production and an increase in ROS generation. This, in turn, leads to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
This compound has been shown to cause selective degeneration of dopaminergic neurons in the substantia nigra, which is a hallmark feature of Parkinson's disease. This compound-induced neurotoxicity is associated with oxidative stress, inflammation, and apoptosis. This compound has also been shown to cause mitochondrial dysfunction and impaired energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-methoxyphenyl)-2-pyrimidinethiol is a valuable tool for studying the mechanisms of Parkinson's disease and other neurodegenerative disorders. It is a potent and selective inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the effects of mitochondrial dysfunction on neuronal function. However, this compound has some limitations as a research tool. It is highly toxic and can cause irreversible damage to dopaminergic neurons. It also has limited solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are several future directions for research on 4-(3-methoxyphenyl)-2-pyrimidinethiol. One area of interest is the development of new drugs that can target mitochondrial complex I without causing neurotoxicity. Another area of interest is the use of this compound as a tool for studying the effects of mitochondrial dysfunction on other cell types, such as glial cells and immune cells. Finally, there is interest in using this compound as a tool for studying the mechanisms of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
Métodos De Síntesis
4-(3-methoxyphenyl)-2-pyrimidinethiol can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with thiourea and ammonium acetate in the presence of a catalyst. The resulting intermediate is then reacted with chloroacetic acid to form the final product.
Aplicaciones Científicas De Investigación
4-(3-methoxyphenyl)-2-pyrimidinethiol has been widely used in scientific research to study the mechanisms of Parkinson's disease and other neurodegenerative disorders. This compound is a potent inhibitor of mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This, in turn, leads to oxidative stress and neuronal death, which are hallmark features of Parkinson's disease.
Propiedades
IUPAC Name |
6-(3-methoxyphenyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-9-4-2-3-8(7-9)10-5-6-12-11(15)13-10/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKUABBDLRVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)(6-methoxy-2-naphthyl)methanone](/img/structure/B6106544.png)

![3,5-bis[(trifluoroacetyl)amino]benzoic acid](/img/structure/B6106565.png)
![1-(2-methylbenzyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6106572.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B6106581.png)

![4-{4-[(3-anilino-1-piperidinyl)methyl]phenyl}-3-butyn-1-ol](/img/structure/B6106601.png)
![6-oxo-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B6106606.png)
![8,9-bis(4-chlorophenyl)-4,9-dihydrotetrazolo[1',5':1,2]pyrimido[4,5-d]pyridazin-5-ol](/img/structure/B6106613.png)
![6-isopropyl-2-(4-methylphenyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6106621.png)

![N-[2-(acetylamino)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6106642.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6106650.png)
![N-cyclopentyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6106653.png)